molecular formula C17H16OS B14362933 3-Ethoxy-2,3-diphenylprop-1-ene-1-thione CAS No. 92265-39-9

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione

Cat. No.: B14362933
CAS No.: 92265-39-9
M. Wt: 268.4 g/mol
InChI Key: VOCCPTLYRSROFC-UHFFFAOYSA-N
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Description

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is an organic compound with the molecular formula C17H16OS It is characterized by the presence of an ethoxy group, two phenyl groups, and a thione group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione typically involves the reaction of 3-ethoxy-2,3-diphenylprop-1-ene with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The reaction can be represented as follows:

[ \text{3-Ethoxy-2,3-diphenylprop-1-ene} + \text{Sulfur} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-2,3-diphenylprop-1-ene: Lacks the thione group.

    2,3-Diphenylprop-1-ene-1-thione: Lacks the ethoxy group.

    3-Methoxy-2,3-diphenylprop-1-ene-1-thione: Has a methoxy group instead of an ethoxy group.

Uniqueness

3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is unique due to the presence of both the ethoxy and thione groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

92265-39-9

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C17H16OS/c1-2-18-17(15-11-7-4-8-12-15)16(13-19)14-9-5-3-6-10-14/h3-12,17H,2H2,1H3

InChI Key

VOCCPTLYRSROFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=C=S)C2=CC=CC=C2

Origin of Product

United States

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